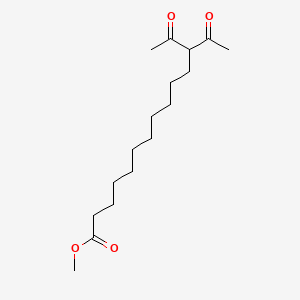
Methyl 12-acetyl-13-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-acetyl-13-oxotetradecanoate is a chemical compound with the molecular formula C17H30O4 It is an ester with a complex structure that includes multiple functional groups, such as ketones and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-acetyl-13-oxotetradecanoate typically involves multiple steps. One common method includes the formation of the tosylhydrazone of the oxo-ester followed by reduction with sodium cyanoborohydride. This process yields the desired methyl tetradecanoate, which upon hydrolysis, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of catalysts and optimized reaction conditions to improve yield and efficiency. Techniques such as gas-liquid chromatography and infrared or NMR spectroscopy are employed to evaluate the purity and structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-acetyl-13-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium cyanoborohydride.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium cyanoborohydride is commonly used for reduction reactions.
Catalysts: 18-crown-6 is used to improve the yields of certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or alkanes.
Scientific Research Applications
Methyl 12-acetyl-13-oxotetradecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 12-acetyl-13-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 13-oxotetradecanoate: A similar compound with a slightly different structure, used in similar applications.
Tetradecanoic acid derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
Methyl 12-acetyl-13-oxotetradecanoate is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
143814-66-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 12-acetyl-13-oxotetradecanoate |
InChI |
InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3 |
InChI Key |
NQYGXNPPYBINSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
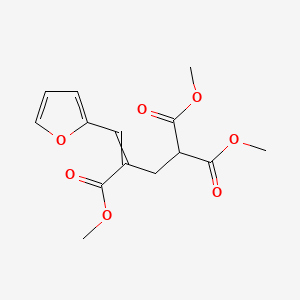
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
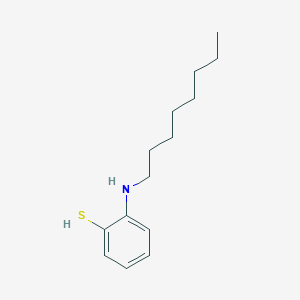
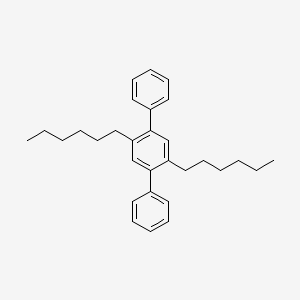
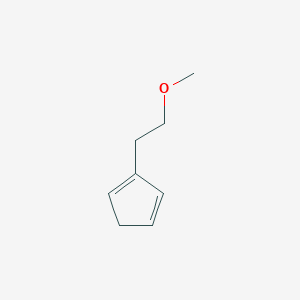
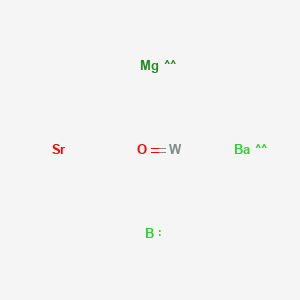
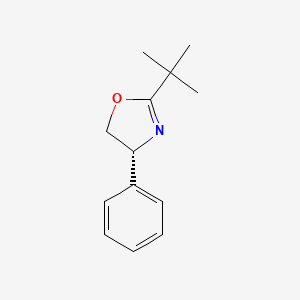
![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
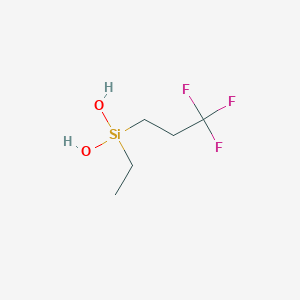
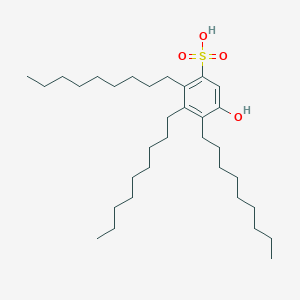
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
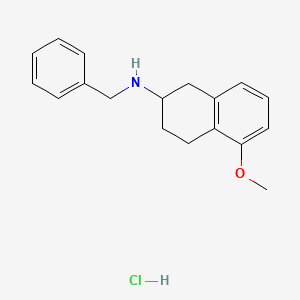
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
